molecular formula C16H24O4 B13851015 2-Ethyl-2-methoxyhexyl Salicylate

2-Ethyl-2-methoxyhexyl Salicylate

Cat. No.: B13851015
M. Wt: 280.36 g/mol
InChI Key: BNNAUTPRCUJOOR-UHFFFAOYSA-N
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Description

2-Ethyl-2-methoxyhexyl Salicylate is an organic compound with the molecular formula C16H24O4. It is a derivative of salicylic acid and is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in the synthesis of other chemical compounds and has notable properties that make it valuable in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-2-methoxyhexyl Salicylate can be synthesized from 3-Heptanone, a versatile synthetic building block. The synthesis involves the reaction of 3-Heptanone with salicylic acid under specific conditions to form the desired product .

Industrial Production Methods

The industrial production of this compound typically involves the esterification of salicylic acid with 2-Ethyl-2-methoxyhexanol. This process is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methoxyhexyl Salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-2-methoxyhexyl Salicylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of cosmetics, fragrances, and other consumer products

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methoxyhexyl Salicylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting enzymes involved in inflammatory processes, similar to other salicylates. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-methoxyhexyl Salicylate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its methoxy group provides additional reactivity compared to other salicylates, making it valuable in various synthetic applications .

Properties

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

(2-ethyl-2-methoxyhexyl) 2-hydroxybenzoate

InChI

InChI=1S/C16H24O4/c1-4-6-11-16(5-2,19-3)12-20-15(18)13-9-7-8-10-14(13)17/h7-10,17H,4-6,11-12H2,1-3H3

InChI Key

BNNAUTPRCUJOOR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(COC(=O)C1=CC=CC=C1O)OC

Origin of Product

United States

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